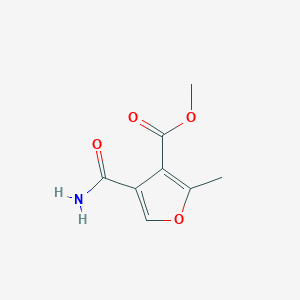
Methyl 4-carbamoyl-2-methylfuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-carbamoyl-2-methylfuran-3-carboxylate is a chemical compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom This particular compound is known for its unique structure, which includes a carbamoyl group and a methyl group attached to the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-carbamoyl-2-methylfuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further converted to the desired compound through subsequent reactions .
Another method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate undergoes cyclization and aromatization to produce ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 4-carbamoyl-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The furan ring allows for substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted furans with different functional groups.
科学的研究の応用
Methyl 4-carbamoyl-2-methylfuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial materials.
作用機序
The mechanism of action of methyl 4-carbamoyl-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, potentially affecting enzyme activity and receptor binding .
類似化合物との比較
Methyl 4-carbamoyl-2-methylfuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has a cyano group instead of a carbamoyl group, leading to different chemical properties and reactivity.
Methyl 2-methyl-3-furancarboxylate: Lacks the carbamoyl group, resulting in distinct biological and chemical behavior.
Ethyl 4-acetyl-5-methylfuran-3-carboxylate:
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
28921-32-6 |
|---|---|
分子式 |
C8H9NO4 |
分子量 |
183.16 g/mol |
IUPAC名 |
methyl 4-carbamoyl-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-4-6(8(11)12-2)5(3-13-4)7(9)10/h3H,1-2H3,(H2,9,10) |
InChIキー |
GWDKQNRHOOPKEB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CO1)C(=O)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


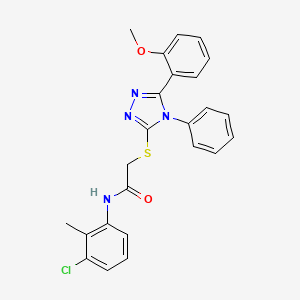
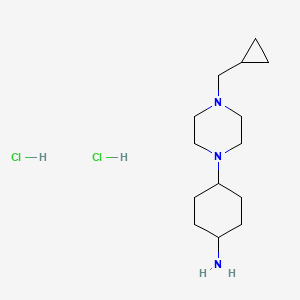
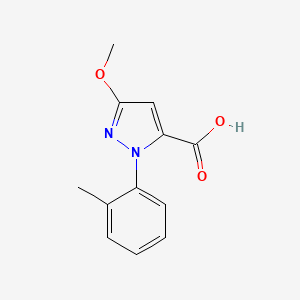
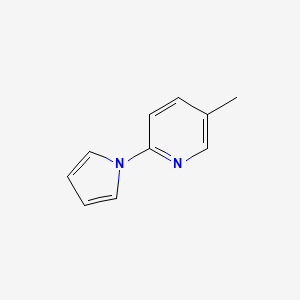
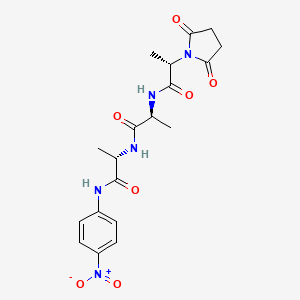
![Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773774.png)



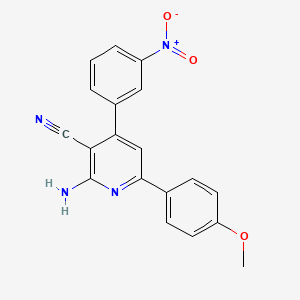
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)

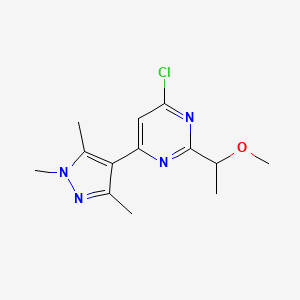
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
